8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRALUZCRYBRUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)Cl)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954571-06-3 | |
| Record name | 8-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Scientific Research Applications
8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Tetrahydroquinolines
(a) 8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline
- Structure : Bromine replaces chlorine at position 7.
- Molecular Formula : C₉H₉BrFN (MW: 230.08 g/mol) .
(b) 6,7-Dichloro-1,2,3,4-tetrahydroquinoline
Fluorinated and Methyl-Substituted Derivatives
(a) 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- Structure : Methyl at position 2; fluorine at 4.
- Molecular Formula : C₁₀H₁₂FN (MW: 165.21 g/mol) .
- This derivative lacks the 8-chloro substituent, reducing halogen-mediated interactions.
(b) 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Functionalized Tetrahydroquinolines
(a) 4,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline
- Structure : Oxo group at position 2; methyl at 4 and 8.
- Molecular Formula: C₁₁H₁₃NO (MW: 175.23 g/mol) .
- Key Differences : The oxo group introduces hydrogen-bonding capability, which could enhance target binding but reduce blood-brain barrier penetration.
(b) 5,7-Dibromo-1-formyl-2-methyl-1,2,3,4-tetrahydroquinoline (CE3F4 Derivative)
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Chlorine and bromine at position 8 improve electrophilicity, facilitating interactions with nucleophilic targets (e.g., enzyme active sites). Fluorine at position 6 enhances metabolic stability due to its strong C-F bond .
- Methyl vs. Halogen : Methyl groups (e.g., 6-Fluoro-2-methyl-THQ) improve pharmacokinetic properties but may reduce target specificity compared to halogenated analogs .
- Functional Group Diversity : Oxo and formyl groups expand application scope, enabling use in photodynamic therapy or as synthetic intermediates .
Biological Activity
8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a tetrahydroquinoline core with chlorine and fluorine substituents. The specific positions of these halogens are critical as they influence the compound's reactivity and biological interactions.
Biological Activity
Antimicrobial Properties
Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that related compounds possess both antibacterial and cytotoxic activities, suggesting that this compound may also exhibit similar properties .
Anticancer Potential
The anticancer potential of tetrahydroquinolines has been documented in several studies. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells . The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for further investigation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act on various receptors that play roles in cell signaling and apoptosis.
Case Studies
- Antibacterial Activity : A study focused on related tetrahydroquinolines found that modifications at the halogen positions significantly affected their antibacterial potency. The research indicated that the presence of chlorine and fluorine enhances interaction with bacterial cell membranes .
- Cytotoxic Effects : In vitro studies demonstrated that tetrahydroquinoline derivatives could induce cell death in cancer cell lines through apoptosis. The specific pathways involved include caspase activation and mitochondrial dysfunction .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds in its class, a comparison table is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Potential (needs study) | Promising (in vitro) | Enzyme inhibition; receptor modulation |
| 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | High | Moderate | Membrane interaction; apoptosis induction |
| 7-Chloro-6-fluoro-1-cyclopropyl tetrahydroquinoline | Moderate | High | Targeting specific cancer pathways |
Q & A
Q. Advanced
- Directed ortho-metalation : Using directing groups (e.g., amides) to control halogen placement before fluorination .
- Microwave-assisted synthesis : Reduces reaction times and improves yields for thermally sensitive intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing reactive intermediates .
How do electronic effects of fluorine and chlorine substituents influence the compound’s reactivity in further functionalization?
Q. Advanced
- Electron-withdrawing effects : Fluorine at C6 decreases electron density at adjacent positions, favoring nucleophilic attacks at C5 or C7. Chlorine at C8 stabilizes aromatic π-systems, directing electrophilic substitution to para/meta positions .
- Steric hindrance : The 6-fluoro and 8-chloro groups may impede bulky reagent access, necessitating smaller catalysts (e.g., Pd nanoparticles) for cross-coupling reactions .
What analytical methods ensure purity and quantify trace impurities in research-grade this compound?
Q. Methodological
- HPLC with UV/FLD detection : Separates impurities using C18 columns; fluorinated analogs show strong UV absorption at 260–280 nm .
- GC-MS : Detects volatile byproducts (e.g., dehalogenated derivatives) with electron ionization (EI) fragmentation patterns .
- Elemental analysis : Validates halogen content (Cl/F) via combustion ion chromatography .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation; respiratory protection (P95 masks) for aerosol-prone steps .
- Waste disposal : Halogenated waste must be segregated and incinerated to prevent environmental release .
What are the potential applications of this compound in antibacterial drug development?
Q. Advanced
- Quinolone antibiotic precursor : The 8-chloro-6-fluoro scaffold is a key intermediate for fluoroquinolones (e.g., ciprofloxacin analogs), targeting DNA gyrase inhibition .
- Structure-activity relationship (SAR) studies : Modifications at C1 (e.g., cyclopropyl groups) enhance bacterial permeability and reduce resistance .
How can computational modeling predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Simulates binding to DNA gyrase (PDB ID: 1KZN), highlighting hydrogen bonding with fluoro and chloro substituents .
- QSAR models : Correlate substituent electronegativity with antimicrobial efficacy, guiding rational design .
What contradictory data exist regarding the compound’s stability under acidic/basic conditions?
Q. Methodological
- Acidic hydrolysis : Conflicting reports on C6-F bond stability; some studies indicate cleavage at pH < 2, while others show resilience due to steric protection .
- Mitigation : Buffered conditions (pH 4–6) during synthesis and storage prevent degradation .
How does the compound’s logP value affect its pharmacokinetic properties, and what modifications improve bioavailability?
Q. Advanced
- LogP ~2.8 : Moderate lipophilicity balances membrane permeability and solubility.
- Prodrug strategies : Esterification of the tetrahydroquinoline nitrogen increases water solubility (e.g., ethyl carboxylate derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
